3-氨基-1-吩噻嗪-10-基-丙-1-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride involves the condensation of chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with substituted phenothiazines. This process results in compounds confirmed by various analytical techniques including IR, 1H NMR, mass, and elemental analysis (Bansode, Dongre, & Dongre, 2009).

Molecular Structure Analysis

Structural investigations of phenothiazine derivatives are typically completed using spectroscopic methods (NMR, FT-IR, UV–vis, MS), supported by molecular mechanics and semi-empirical DFT calculations. These analyses confirm the molecular structure and provide insights into the stability and conformation of the compounds (Gaina et al., 2012).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, leading to the synthesis of compounds with distinct properties. For instance, the reaction of phenothiazine with Cl(CH2)3Br and subsequent steps result in the formation of azetidine-1-carboxamides, showcasing the versatility of phenothiazine in chemical synthesis (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of phenothiazine derivatives, such as solubility, crystallinity, and thermal stability, are essential for determining their practical applications. These properties are often influenced by the structural modifications and the presence of functional groups in the phenothiazine core.

Chemical Properties Analysis

Phenothiazine derivatives exhibit a broad range of chemical properties, including antibacterial and antifungal activities. The chemical structure, particularly the substitution pattern on the phenothiazine nucleus, plays a crucial role in their biological activities and interactions with biological targets (Bansode, Dongre, & Dongre, 2009).

科学研究应用

抗菌和抗肿瘤活性

吩噻嗪,包括 3-氨基-1-吩噻嗪-10-基-丙-1-酮盐酸盐的衍生物,因其抗菌特性而被探索。研究表明,吩噻嗪可以抑制结核分枝杆菌的生长,包括耐药菌株,这表明治疗结核病和可能其他细菌感染的潜在途径 (Amaral、Kristiansen、Viveiros 和 Atouguia,2001)。这种抗菌活性扩展到广泛的微生物,表明其作为开发新型抗菌疗法的候选药物的多功能性。

吩噻嗪的抗肿瘤特性也一直是研究的重点。虽然一些研究表明吩噻嗪没有表现出显着的抗肿瘤活性,但这些化合物的衍生物有助于减少由辐射和化学致癌物引起的细胞毒性作用。这种针对癌变的保护作用表明在癌症治疗中具有潜在的间接应用,特别是在癌症治疗期间保护健康组织 (Motohashi、Gollapudi、Emrani 和 Bhattiprolu,1991)。

属性

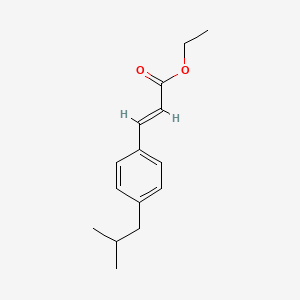

IUPAC Name |

3-amino-1-phenothiazin-10-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS.ClH/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17;/h1-8H,9-10,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJFPNHMMGRCGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)

![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)

![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)